N-[4-(3,5-diethyl-4-formamidophenyl)sulfanyl-2,6-diethylphenyl]formamide
Description
N-[4-(3,5-diethyl-4-formamidophenyl)sulfanyl-2,6-diethylphenyl]formamide is a complex organic compound with potential applications in various fields, including medical, environmental, and industrial research. This compound is characterized by its unique structure, which includes multiple ethyl groups and formamide functionalities.
Properties
IUPAC Name |
N-[4-(3,5-diethyl-4-formamidophenyl)sulfanyl-2,6-diethylphenyl]formamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2S/c1-5-15-9-19(10-16(6-2)21(15)23-13-25)27-20-11-17(7-3)22(24-14-26)18(8-4)12-20/h9-14H,5-8H2,1-4H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MABLIPKDURZKHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1NC=O)CC)SC2=CC(=C(C(=C2)CC)NC=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,5-diethyl-4-formamidophenyl)sulfanyl-2,6-diethylphenyl]formamide typically involves multi-step organic reactions. The initial step often includes the formation of the core phenyl structure, followed by the introduction of ethyl groups and formamide functionalities. Common reagents used in these reactions include ethyl iodide, formamide, and thiophenol. The reaction conditions usually involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity of the final product. Techniques such as distillation, crystallization, and chromatography are employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,5-diethyl-4-formamidophenyl)sulfanyl-2,6-diethylphenyl]formamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of a solvent like ethanol or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
N-[4-(3,5-diethyl-4-formamidophenyl)sulfanyl-2,6-diethylphenyl]formamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(3,5-diethyl-4-formamidophenyl)sulfanyl-2,6-diethylphenyl]formamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
N-[4-(3,5-diethyl-4-formamidophenyl)sulfanyl-2,6-diethylphenyl]acetamide: Similar structure but with an acetamide group instead of a formamide group.
N-[4-(3,5-diethyl-4-formamidophenyl)sulfanyl-2,6-diethylphenyl]methanamide: Similar structure but with a methanamide group.
Uniqueness
N-[4-(3,5-diethyl-4-formamidophenyl)sulfanyl-2,6-diethylphenyl]formamide is unique due to its specific combination of ethyl groups and formamide functionalities, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
